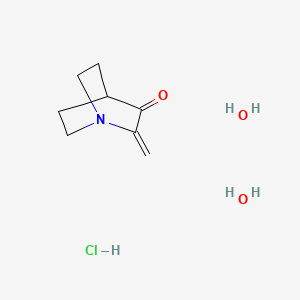
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride is a heterocyclic compound with the empirical formula C8H11NO · HCl · xH2O and a molecular weight of 173.64 (anhydrous basis) . It is known for its unique structure, which includes a quinuclidine ring system with a methylene group at the 2-position and a ketone group at the 3-position. This compound is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride typically involves the reaction of quinuclidinone with methylene chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinuclidinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride can be compared with other similar compounds, such as:
2-Methyl-3-quinuclidinone: Lacks the methylene group at the 2-position.
3-Quinuclidinone: Lacks the methylene group and has a different substitution pattern.
Eigenschaften
Molekularformel |
C8H16ClNO3 |
|---|---|
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
2-methylidene-1-azabicyclo[2.2.2]octan-3-one;dihydrate;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH.2H2O/c1-6-8(10)7-2-4-9(6)5-3-7;;;/h7H,1-5H2;1H;2*1H2 |
InChI-Schlüssel |
WGTNAUBLJLWMAP-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C(=O)C2CCN1CC2.O.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















